4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide
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Overview
Description
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide is a heterocyclic compound that features a benzoxazole ring system. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-carboxybenzo[d]oxazole-2-carboxamide, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
Oxazole: Another heterocyclic compound with a similar structure but different properties.
Isoxazole: A related compound with a nitrogen atom adjacent to the oxygen in the ring.
Uniqueness
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2,(H2,10,13) |
InChI Key |
HHUZYEFYHWTJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)N)CO |
Origin of Product |
United States |
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